molecular formula C22H22N4O B10766068 1-pentyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide CAS No. 2180931-94-4

1-pentyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide

Cat. No.: B10766068
CAS No.: 2180931-94-4
M. Wt: 358.4 g/mol
InChI Key: YAYIQXMTUCPLHG-UHFFFAOYSA-N
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Description

THJ: is a synthetic cannabinoid designer drug that belongs to the indazole-based class of compounds1-pentyl-N-(quinolin-8-yl)-1H-indazole-3-carboxamide . This compound is structurally similar to other synthetic cannabinoids such as MN-018 and 5F-THJ, differing mainly by the replacement of the 1-naphthyl amide moiety with an 8-quinolinyl amide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of THJ typically involves the following steps:

Industrial Production Methods: Industrial production of THJ involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

THJ exerts its effects primarily by binding to cannabinoid receptors in the brain and peripheral tissues. The compound acts as an agonist at the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids such as tetrahydrocannabinol (THC). This binding leads to the activation of downstream signaling pathways, resulting in various physiological and psychoactive effects .

Comparison with Similar Compounds

Uniqueness: THJ is unique due to its specific structural modifications, which confer distinct binding affinities and pharmacological profiles compared to other synthetic cannabinoids. The presence of the 8-quinolinyl amide moiety and the pentyl chain contributes to its unique receptor binding characteristics and effects .

Properties

CAS No.

2180931-94-4

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

1-pentyl-N-quinolin-8-ylindazole-3-carboxamide

InChI

InChI=1S/C22H22N4O/c1-2-3-6-15-26-19-13-5-4-11-17(19)21(25-26)22(27)24-18-12-7-9-16-10-8-14-23-20(16)18/h4-5,7-14H,2-3,6,15H2,1H3,(H,24,27)

InChI Key

YAYIQXMTUCPLHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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